molecular formula C21H22FN5O2 B12167505 N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide

N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide

Cat. No.: B12167505
M. Wt: 395.4 g/mol
InChI Key: ARZIEVKAXWTZOI-UHFFFAOYSA-N
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Description

N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.

    Reduction: The nitro group in the precursor can be reduced to an amine using hydrogenation.

    Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.

    Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate share the piperazine ring.

Uniqueness

N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide is unique due to the combination of its fluorinated phenyl group, indole moiety, and piperazine ring, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H22FN5O2

Molecular Weight

395.4 g/mol

IUPAC Name

N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C21H22FN5O2/c1-26-8-10-27(11-9-26)21(29)25-19-4-2-15(22)13-17(19)20(28)24-16-3-5-18-14(12-16)6-7-23-18/h2-7,12-13,23H,8-11H2,1H3,(H,24,28)(H,25,29)

InChI Key

ARZIEVKAXWTZOI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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